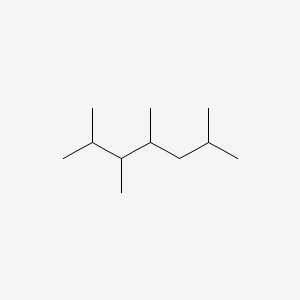
2,3,4,6-Tetramethylheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,6-Tetramethylheptane: is an organic compound belonging to the class of alkanes. It is a branched hydrocarbon with the molecular formula C11H24 . This compound is characterized by the presence of four methyl groups attached to a heptane backbone. Alkanes like this compound are known for their stability and are often used as reference compounds in various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,6-Tetramethylheptane typically involves the alkylation of a heptane derivative with methyl groups. One common method is the Friedel-Crafts alkylation, where heptane is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: Industrial production of this compound may involve catalytic cracking of larger hydrocarbons followed by selective hydrogenation and purification processes. The use of zeolite catalysts in the cracking process can enhance the yield and selectivity of the desired branched alkane.
Chemical Reactions Analysis
Types of Reactions: 2,3,4,6-Tetramethylheptane primarily undergoes reactions typical of alkanes, such as:
Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids under controlled conditions.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine), are common.
Combustion: Like other alkanes, this compound undergoes combustion to produce carbon dioxide and water.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Halogenation: Chlorine (Cl2) or bromine (Br2) in the presence of ultraviolet light or a radical initiator.
Major Products:
Oxidation: Depending on the extent of oxidation, products can include 2,3,4,6-tetramethylheptanol, 2,3,4,6-tetramethylheptanone, or 2,3,4,6-tetramethylheptanoic acid.
Halogenation: Products include 2,3,4,6-tetramethylheptyl chloride or 2,3,4,6-tetramethylheptyl bromide.
Scientific Research Applications
2,3,4,6-Tetramethylheptane is used in various scientific research applications, including:
Chemistry: As a reference compound in studies of hydrocarbon behavior and stability.
Biology: Investigating the effects of branched alkanes on biological membranes and their potential as biofuels.
Medicine: Exploring its potential as a solvent or carrier in pharmaceutical formulations.
Industry: Used as a standard in the calibration of analytical instruments and in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 2,3,4,6-Tetramethylheptane is primarily related to its chemical stability and hydrophobic nature. In biological systems, it can interact with lipid membranes, potentially altering membrane fluidity and permeability. Its hydrophobic interactions can also influence the solubility and distribution of other compounds in mixtures.
Comparison with Similar Compounds
- 2,2,4,4-Tetramethylheptane
- 2,2,6,6-Tetramethylheptane
- 2,3,3,4-Tetramethylheptane
Comparison: 2,3,4,6-Tetramethylheptane is unique due to the specific positioning of its methyl groups, which can influence its physical properties such as boiling point and solubility. Compared to its isomers, it may exhibit different reactivity patterns and stability, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
61868-54-0 |
|---|---|
Molecular Formula |
C11H24 |
Molecular Weight |
156.31 g/mol |
IUPAC Name |
2,3,4,6-tetramethylheptane |
InChI |
InChI=1S/C11H24/c1-8(2)7-10(5)11(6)9(3)4/h8-11H,7H2,1-6H3 |
InChI Key |
WOHJQOFSYZPITE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)C(C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















